molecular formula C20H39NO2 B13710758 4,4-Bis(octyloxy)butanenitrile

4,4-Bis(octyloxy)butanenitrile

Katalognummer: B13710758
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: AAFZKYZZZXQHQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Bis(octyloxy)butanenitrile is a chemical compound with the molecular formula C20H39NO2. It is a lipid building block characterized by a terminal nitrile group. This compound is known for its versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4-Bis(octyloxy)butanenitrile can be synthesized through several methods. One common approach involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group . Another method includes the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Bis(octyloxy)butanenitrile undergoes various chemical reactions, including hydrolysis, reduction, and substitution .

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the conversion of the nitrile group to a carboxylic acid in the presence of water and an acid or base catalyst.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Major Products Formed:

    Hydrolysis: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted compounds depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4,4-Bis(octyloxy)butanenitrile is utilized in a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4-Bis(octyloxy)butanenitrile involves its ability to undergo various chemical transformations due to the presence of the reactive nitrile group. The nitrile group can participate in nucleophilic attacks, leading to the formation of different products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

    Butanenitrile: A simpler nitrile compound with a shorter carbon chain.

    4,4-Bis(hexyloxy)butanenitrile: Similar structure but with hexyl groups instead of octyl groups.

Uniqueness: 4,4-Bis(octyloxy)butanenitrile is unique due to its longer octyl chains, which can influence its physical properties and reactivity. This makes it particularly useful in applications where longer carbon chains are desired for increased hydrophobicity or specific interactions .

Eigenschaften

Molekularformel

C20H39NO2

Molekulargewicht

325.5 g/mol

IUPAC-Name

4,4-dioctoxybutanenitrile

InChI

InChI=1S/C20H39NO2/c1-3-5-7-9-11-13-18-22-20(16-15-17-21)23-19-14-12-10-8-6-4-2/h20H,3-16,18-19H2,1-2H3

InChI-Schlüssel

AAFZKYZZZXQHQU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(CCC#N)OCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.